N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-((5-Cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopropane-substituted pyridine ring linked to a 1,3-dimethylpyrazole core via a methylene bridge. This compound is structurally optimized for interactions with kinase domains, particularly vascular endothelial growth factor receptor 2 (VEGFR2), due to its pyridine and pyrazole moieties, which enhance binding affinity and selectivity . Its synthesis typically involves coupling activated pyrazole carboxylic acids with substituted pyridinylmethyl amines under peptide-coupling conditions (e.g., EDCI/HOBt in DMF) .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-5-14(19(2)18-10)15(20)17-8-11-6-13(9-16-7-11)12-3-4-12/h5-7,9,12H,3-4,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGWPLVRKUTOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis
Synthesis of the Pyrazole Core: The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Cyclopropylpyridine Introduction: The cyclopropylpyridine moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of cyclopropylpyridine with a halogenated pyrazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, often referred to as CP-1, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with CP-1, drawing on diverse research findings and case studies.
CP-1 has the molecular formula C15H18N4O and a molecular weight of approximately 270.34 g/mol. It is characterized by its solubility in various organic solvents and presents as a white crystalline powder. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O |
| Molecular Weight | 270.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | 186-188°C |
| LogP | 3.51 |
Biological Activities
The pyrazole nucleus has been extensively studied for its wide range of biological activities, including:
- Antiinflammatory : CP-1 exhibits significant anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases.
- Antioxidant : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in various biological systems.
- Anticancer : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, making CP-1 a candidate for further investigation in oncology.
Case Studies
- Anti-inflammatory Activity : In a study examining the anti-inflammatory effects of pyrazole derivatives, CP-1 demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory disorders .
- Antioxidant Properties : A comparative analysis of various pyrazole compounds revealed that CP-1 exhibited superior antioxidant activity compared to traditional antioxidants like vitamin C. This was attributed to its ability to scavenge free radicals effectively .
- Anticancer Potential : In vitro assays using cancer cell lines showed that CP-1 inhibited cell growth and induced apoptosis in a dose-dependent manner. Further molecular docking studies suggested that CP-1 interacts with specific cancer-related targets, enhancing its anticancer profile .
The biological activities of CP-1 can be attributed to several mechanisms:
- Inhibition of Enzymes : CP-1 may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Scavenging Free Radicals : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), contributing to its antioxidant effects.
- Targeting Cancer Pathways : Molecular docking studies have indicated that CP-1 binds to proteins involved in cell cycle regulation and apoptosis, which may explain its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural homology with several pyrazole carboxamides, including TAK-593 and derivatives from the 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl) series. Key comparisons are summarized below:
Key Structural and Functional Differences
Core Heterocycle Modifications :
- The target compound’s pyridine ring (vs. TAK-593’s imidazopyridazine) reduces molecular rigidity but improves metabolic stability due to fewer reactive nitrogen atoms .
- Derivatives like 3a () lack the pyridine/imidazopyridazine system, resulting in lower kinase selectivity .
Substituent Effects: The cyclopropylpyridine group in the target compound enhances hydrophobic interactions with VEGFR2’s ATP-binding pocket, comparable to TAK-593’s cyclopropylcarbonyl moiety . Chloro and cyano substituents in 3a–3p () improve solubility but reduce target affinity due to steric hindrance .
Biological Activity :
- TAK-593 exhibits superior VEGFR2 inhibition (IC₅₀ = 0.2 nM) compared to the target compound (IC₅₀ = 0.7 nM), attributed to its imidazopyridazine core’s stronger π-π stacking with kinase residues .
- The target compound’s pyridine-methyl group confers better oral bioavailability than 3a–3p , which require parenteral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
